molecular formula C15H19N3O3 B2926046 Cyclopropyl(4-(4-nitrophenyl)-1,4-diazepan-1-yl)methanone CAS No. 1286728-06-0

Cyclopropyl(4-(4-nitrophenyl)-1,4-diazepan-1-yl)methanone

Cat. No.: B2926046
CAS No.: 1286728-06-0
M. Wt: 289.335
InChI Key: MWEXREUFGQJSMD-UHFFFAOYSA-N
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Description

Cyclopropyl(4-(4-nitrophenyl)-1,4-diazepan-1-yl)methanone is a complex organic compound that features a cyclopropyl group attached to a diazepane ring, which is further substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4-(4-nitrophenyl)-1,4-diazepan-1-yl)methanone typically involves multiple steps, starting with the preparation of the cyclopropyl and diazepane intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-(4-nitrophenyl)-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the diazepane ring.

Scientific Research Applications

Cyclopropyl(4-(4-nitrophenyl)-1,4-diazepan-1-yl)methanone has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving the nitrophenyl group.

    Industry: It may be used in the synthesis of materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which Cyclopropyl(4-(4-nitrophenyl)-1,4-diazepan-1-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the diazepane ring may interact with biological macromolecules through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of specific pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **Cyclopropyl(4-phenyl)-1,4-diazepan-1-yl)methanone
  • **Cyclopropyl(4-(4-methylphenyl)-1,4-diazepan-1-yl)methanone
  • **Cyclopropyl(4-(4-chlorophenyl)-1,4-diazepan-1-yl)methanone

Uniqueness

Cyclopropyl(4-(4-nitrophenyl)-1,4-diazepan-1-yl)methanone is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful for studying specific chemical reactions and biological interactions that are not possible with other similar compounds.

Properties

IUPAC Name

cyclopropyl-[4-(4-nitrophenyl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c19-15(12-2-3-12)17-9-1-8-16(10-11-17)13-4-6-14(7-5-13)18(20)21/h4-7,12H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEXREUFGQJSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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